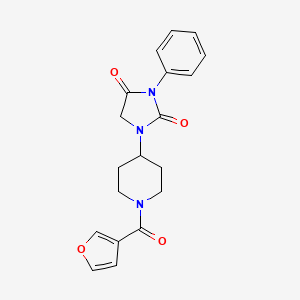

1-(1-(Furan-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

CAS No.: 2034604-27-6

Cat. No.: VC4354815

Molecular Formula: C19H19N3O4

Molecular Weight: 353.378

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034604-27-6 |

|---|---|

| Molecular Formula | C19H19N3O4 |

| Molecular Weight | 353.378 |

| IUPAC Name | 1-[1-(furan-3-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |

| Standard InChI | InChI=1S/C19H19N3O4/c23-17-12-21(19(25)22(17)16-4-2-1-3-5-16)15-6-9-20(10-7-15)18(24)14-8-11-26-13-14/h1-5,8,11,13,15H,6-7,9-10,12H2 |

| Standard InChI Key | MVQZESIWOXLULL-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=COC=C4 |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound integrates three distinct moieties:

-

A piperidine ring (C₅H₁₁N) substituted at the 4-position.

-

An imidazolidine-2,4-dione (hydantoin) scaffold linked to a phenyl group.

-

A furan-3-carbonyl group attached to the piperidine nitrogen .

The stereoelectronic interplay between these components is critical for its potential interactions with biological targets. X-ray crystallography data are unavailable, but computational models predict a twisted conformation due to steric hindrance between the phenyl and furan groups .

Table 1: Molecular Descriptors

Synthetic Pathways

Retrosynthetic Analysis

The synthesis likely involves sequential coupling of three building blocks:

-

Piperidin-4-amine as the central scaffold.

-

Furan-3-carbonyl chloride for N-acylation.

Stepwise Synthesis

While no explicit protocol exists for this compound, analogous routes suggest:

-

Acylation of Piperidine: Reacting piperidin-4-amine with furan-3-carbonyl chloride in dichloromethane (DCM) using triethylamine as a base yields 1-(furan-3-carbonyl)piperidin-4-amine .

-

Hydantoin Formation: Condensation of the intermediate with phenyl isocyanate under basic conditions forms the imidazolidine-2,4-dione ring .

Key Reaction Conditions

Physicochemical Properties

Experimental Data Gaps

Publicly available data lack measurements for:

-

Melting/boiling points

-

Solubility in common solvents

-

Partition coefficient (LogP)

Predicted Properties

Computational models estimate:

-

Aqueous Solubility: <1 mg/mL due to the hydrophobic phenyl and furan groups .

-

Stability: Susceptible to hydrolysis at extreme pH, given the hydantoin ring’s lactam bonds .

Challenges and Future Directions

Synthetic Optimization

Current limitations include:

-

Low yields in hydantoin cyclization (~30% in analogous reactions) .

-

Racemization at the piperidine chiral center during acylation .

Biological Profiling

Priority assays should evaluate:

-

Cytotoxicity (MTT assay)

-

COX-1/COX-2 inhibition

-

Blood-brain barrier permeability (PAMPA)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume